Nelfinavir Mesylate is the mesylate salt form of nelfinavir, a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children.
See also: Nelfinavir (has active moiety).
Nelfinavir mesylate
CAS No.: 159989-65-8
Cat. No.: VC0007595
Molecular Formula: C33H49N3O7S2
Molecular Weight: 663.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 159989-65-8 |
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Molecular Formula | C33H49N3O7S2 |
Molecular Weight | 663.9 g/mol |
IUPAC Name | (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid |
Standard InChI | InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1 |
Standard InChI Key | NQHXCOAXSHGTIA-SKXNDZRYSA-N |
Isomeric SMILES | CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
Canonical SMILES | CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O |
Colorform | White to off-white amorphous powder |
Nelfinavir mesylate is a potent human immunodeficiency virus (HIV) protease inhibitor used primarily in the treatment of HIV-1 infection. It is marketed under the brand name Viracept and is part of a class of drugs known as protease inhibitors, which work by blocking the action of protease enzymes in HIV, preventing the virus from replicating.
Mechanism of Action
Nelfinavir mesylate inhibits HIV-1 protease, an enzyme essential for the maturation of viral particles. By blocking this enzyme, nelfinavir prevents the virus from replicating effectively, thereby reducing viral load in the body.
Pharmacokinetics
Nelfinavir mesylate is orally administered and its absorption is significantly enhanced by the presence of food in the gastrointestinal tract. The bioavailability of nelfinavir varies depending on the formulation; for example, the 625-mg tablets have a higher bioavailability compared to the 250-mg tablets when taken with food .
Key Pharmacokinetic Parameters
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Absorption: Peak plasma concentration and area under the curve (AUC) are 2–5 times greater when administered with a meal compared to fasting conditions .
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Metabolism: Primarily metabolized by CYP3A and CYP2C19 enzymes .
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Elimination: Excreted mainly in feces as unchanged drug and metabolites .
Clinical Use
Nelfinavir mesylate is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients aged two years and older . It has also shown potential in treating systemic sclerosis (SSc) by inhibiting fibrogenic pathways .
Clinical Efficacy
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HIV Treatment: Effective in reducing viral load when used in combination therapy .
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Systemic Sclerosis: Inhibits lung fibrosis development in animal models by targeting TGFβ1 and mTOR pathways .
Research Findings
Recent studies have highlighted nelfinavir mesylate's potential beyond HIV treatment. Its ability to inhibit fibrosis pathways makes it a candidate for treating conditions like systemic sclerosis.
Anti-Fibrotic Effects
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